Ethyltriphenylphosphonium acetate
Overview
Description
Ethyltriphenylphosphonium acetate is a quaternary phosphonium salt with the molecular formula C22H23O2P. It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis and as a phase transfer catalyst .
Mechanism of Action
Target of Action
Ethyltriphenylphosphonium acetate is a chemical compound that primarily targets phenolic based epoxy resins . It acts as a phase transfer catalyst, facilitating the movement of a reactant from one phase to another and thus increasing the rate of reaction .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the phenolic based epoxy resins . As a phase transfer catalyst, it enhances the reactivity of these resins, enabling them to undergo chemical reactions more efficiently . This results in the advancement and curing of the resins .
Biochemical Pathways
It is known that its action as a phase transfer catalyst can influence various chemical reactions and pathways, particularly those involving phenolic based epoxy resins . The downstream effects of these pathways can lead to changes in the properties and behavior of the resins .
Pharmacokinetics
It is designed to facilitate the movement of reactants between phases, which could influence its absorption and distribution within a system .
Result of Action
The result of the action of this compound is the enhanced reactivity and curing of phenolic based epoxy resins . This can lead to changes in the molecular and cellular properties of the resins, potentially altering their physical characteristics and performance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a phase transfer catalyst may be affected by the presence of other substances, the pH of the environment, and the temperature . Additionally, its stability could be influenced by factors such as light, heat, and moisture .
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltriphenylphosphonium acetate can be synthesized through the reaction of triphenylphosphine with ethyl iodide, followed by the addition of acetic acid. The reaction typically involves the following steps:
Formation of Ethyltriphenylphosphonium Iodide: Triphenylphosphine reacts with ethyl iodide in an SN2 reaction to form ethyltriphenylphosphonium iodide.
Conversion to Acetate: The iodide salt is then treated with acetic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: Ethyltriphenylphosphonium acetate is involved in various chemical reactions, including:
Wittig Reactions: It acts as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Common Reagents and Conditions:
Wittig Reactions: Typically involve solvents like tetrahydrofuran (THF) or diethyl ether, and strong bases such as butyl lithium.
Phase Transfer Catalysis: Often conducted in biphasic systems with aqueous and organic phases.
Major Products:
Wittig Reactions: The major products are alkenes and triphenylphosphine oxide.
Phase Transfer Catalysis: The products vary depending on the specific reaction being catalyzed.
Scientific Research Applications
Ethyltriphenylphosphonium acetate has diverse applications in scientific research:
Chemistry: Used in organic synthesis, particularly in the formation of alkenes via Wittig reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials, including epoxy resins.
Comparison with Similar Compounds
Ethyltriphenylphosphonium acetate can be compared with other quaternary phosphonium salts:
Triphenylphosphine: A precursor in the synthesis of this compound.
Methyltriphenylphosphonium Chloride: Similar in structure but with a methyl group instead of an ethyl group.
Butyltriphenylphosphonium Bromide: Another similar compound with a butyl group.
Uniqueness: this compound is unique due to its specific applications in Wittig reactions and phase transfer catalysis, offering better latency and thermal stability compared to amines, imidazoles, and quaternary ammonium salts .
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUMXSLPJFMCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067945 | |
Record name | Ethyltriphenylphosphonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35835-94-0 | |
Record name | Ethyltriphenylphosphonium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35835-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriphenylphosphonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyltriphenylphosphonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Ethyltriphenylphosphonium acetate in the provided research papers?
A: In these studies, this compound functions as a catalyst in synthesizing specific polymers. [, , ]. It facilitates the reaction between epoxy resins and aromatic compounds containing hydroxyl and/or amide groups. This catalytic activity is highlighted in the production of solid epoxy resin E-12 [] and high-barrier poly(hydroxy amide ethers) [, ].
Q2: How does the choice of this compound as a catalyst influence the properties of the synthesized polymers?
A: Research indicates that using this compound as a catalyst offers advantages in controlling the properties of the final polymer product. For instance, in the synthesis of solid epoxy resin E-12, employing Ethyltriphenylphosphonium bromide resulted in a more stable reaction process compared to other catalysts []. This led to a transparent product with a desirable softening point. Similarly, when synthesizing poly(hydroxy amide ethers), this compound enabled the production of high-molecular-weight polymers with desirable thermal properties and oxygen barrier capabilities [, ].
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